molecular formula C5H7BrO3 B6181702 methyl (2R,3S)-3-(bromomethyl)oxirane-2-carboxylate CAS No. 220812-07-7

methyl (2R,3S)-3-(bromomethyl)oxirane-2-carboxylate

Cat. No.: B6181702
CAS No.: 220812-07-7
M. Wt: 195
InChI Key:
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Description

Methyl (2R,3S)-3-(bromomethyl)oxirane-2-carboxylate is an organic compound that features an oxirane ring, also known as an epoxide, with a bromomethyl substituent and a methyl ester group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,3S)-3-(bromomethyl)oxirane-2-carboxylate typically involves the epoxidation of an appropriate alkene precursor. One common method is the reaction of a bromomethyl-substituted alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of flow microreactors can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3S)-3-(bromomethyl)oxirane-2-carboxylate can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Ring-opening reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.

    Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Ring-opening reactions: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Nucleophilic substitution: Formation of azides, thiols, or ethers.

    Ring-opening reactions: Formation of diols or halohydrins.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Methyl (2R,3S)-3-(bromomethyl)oxirane-2-carboxylate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides and their biological activity.

    Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (2R,3S)-3-(bromomethyl)oxirane-2-carboxylate involves its reactivity as an epoxide. The strained three-membered ring is highly reactive towards nucleophiles, leading to ring-opening reactions that form more stable products. The bromomethyl group further enhances its reactivity, allowing for a wide range of chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2R,3S)-3-(chloromethyl)oxirane-2-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    Methyl (2R,3S)-3-(hydroxymethyl)oxirane-2-carboxylate: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.

    Methyl (2R,3S)-3-(methoxymethyl)oxirane-2-carboxylate: Similar structure but with a methoxymethyl group instead of a bromomethyl group.

Uniqueness

Methyl (2R,3S)-3-(bromomethyl)oxirane-2-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution and ring-opening reactions, which is advantageous in various synthetic applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2R,3S)-3-(bromomethyl)oxirane-2-carboxylate involves the conversion of starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "Methyl acrylate", "Bromomethane", "Sodium hydride", "Diethyl carbonate", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Methyl acrylate is reacted with bromomethane in the presence of sodium hydride to form methyl 3-bromopropionate.", "Step 2: Methyl 3-bromopropionate is then reacted with diethyl carbonate in the presence of sodium hydride to form methyl (2-bromoethyl)acrylate.", "Step 3: Methyl (2-bromoethyl)acrylate is reacted with sodium borohydride in the presence of ethanol to form methyl (2R,3S)-3-(bromomethyl)oxirane-2-carboxylate.", "Step 4: The product is then purified by washing with hydrochloric acid and sodium hydroxide followed by water." ] }

CAS No.

220812-07-7

Molecular Formula

C5H7BrO3

Molecular Weight

195

Purity

95

Origin of Product

United States

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